1-Chloro-4-fluoro-2-(methoxymethoxy)benzene
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Overview
Description
1-Chloro-4-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, substituted with chlorine, fluorine, and methoxymethoxy groups
Preparation Methods
The synthesis of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-fluorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Chloro-4-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.
Common reagents used in these reactions include sodium hydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets. The methoxymethoxy group can undergo hydrolysis to release formaldehyde, which can then react with biological molecules. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
1-Bromo-4-chloro-2-fluorobenzene: Contains a bromine atom instead of a methoxymethoxy group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-chloro-4-fluoro-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEWHGKHLHKQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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